molecular formula C7H4F4O B1333810 2-Fluoro-3-(trifluoromethyl)phenol CAS No. 207291-85-8

2-Fluoro-3-(trifluoromethyl)phenol

Cat. No. B1333810
M. Wt: 180.1 g/mol
InChI Key: DOICLFHNNMXINV-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-3-(trifluoromethyl)phenol is a fluorinated aromatic molecule that has gained attention due to its potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it a valuable intermediate for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds like 2-Fluoro-3-(trifluoromethyl)phenol often involves multi-step reactions, starting from simpler benzene derivatives. For instance, the synthesis of 3-Trifluoromethyl phenol, a related compound, has been optimized through a series of reactions including nitration, reduction, diazotization, and hydrolysis, leading to improvements in yield and purity . Similarly, novel polyimides have been synthesized from fluorinated aromatic diamine monomers, which are prepared by coupling reactions followed by reduction . These methods highlight the complexity and precision required in the synthesis of fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-(trifluoromethyl)phenol has been studied using techniques such as gas-phase electron diffraction, which provides information on bond lengths and angles. For example, the molecular structure of 2-trifluoromethylphenol, a compound with structural similarities, has been determined, revealing details such as the average carbon-carbon bond lengths and the angles between the hydroxy and carbonyl groups . These structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Fluorinated phenols can undergo various chemical reactions, including click reactions, which are used to attach different functional groups to the aromatic ring. For instance, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile has been shown to react with sugar azide via click chemistry to form a triazole ring, demonstrating the versatility of fluorinated phenols in synthetic chemistry . Additionally, biocatalytic methods have been developed for the trifluoromethylation of unprotected phenols, expanding the toolkit for modifying these compounds .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into aromatic compounds significantly impacts their physical and chemical properties. For example, fluorinated polyimides derived from aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The optoelectronic properties of materials can also be tailored by incorporating fluorinated phenyl groups, as seen in the case of dithieno[3,2-b:2',3'-d]phospholes, where the LUMO levels are stabilized due to the electron-withdrawing nature of the fluoroaryl groups . Furthermore, the presence of fluorine can enhance the solubility of polymers in organic solvents, as well as influence the glass transition temperature and thermal stability .

Scientific Research Applications

Biocatalytic Trifluoromethylation

2-Fluoro-3-(trifluoromethyl)phenol is used in biocatalytic trifluoromethylation. This method employs a biocatalyst (laccase) for introducing the trifluoromethyl group into unprotected phenols. It's significant in the creation of advanced materials, polymers, agrochemicals, and pharmaceuticals, offering a mild alternative to classical methods for accessing trifluoromethyl-substituted phenols (Simon et al., 2016).

Synthesis of Aryl Trifluoromethyl Ethers

This compound plays a role in the synthesis of aryl trifluoromethyl ethers (ArOCF3) through O-carboxydifluoromethylation and decarboxylative fluorination. This protocol allows the construction of functionalized trifluoromethoxybenzenes and is practical for O-trifluoromethylation of phenols, including the preparation of plant-growth regulators like Flurprimidol (Zhou et al., 2016).

Photoredox Catalysis in Fluoromethylation

2-Fluoro-3-(trifluoromethyl)phenol is integral in photoredox catalysis for fluoromethylation, particularly in the trifluoromethylation of carbon-carbon multiple bonds. This process is pivotal in pharmaceutical and agrochemical industries for the development of new fluoroalkylated compounds (Koike & Akita, 2016).

Development of High-Performance Polymers

This compound is used in the synthesis of novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety, leading to polymers with high thermal stability and solubility in organic solvents. These polymers have applications in creating transparent and flexible films, suitable for optical materials (Liaw et al., 2007).

Organometallic Fluorine Chemistry

It's also relevant in organometallic fluorine chemistry, particularly in the selective introduction of fluorine and the CF3 group into aromatic rings. This area is critical as fluorinated organic molecules constitute a significant portion of pharmaceuticals and agrochemicals (Grushin, 2010).

NMR Spectroscopic Studies

The compound is studied using NMR spectroscopy for investigating the metabolism and urinary excretion of mono- and disubstituted phenols in rats, providing insights into the structure-metabolism relationships of xenobiotics (Bollard et al., 1996).

Safety And Hazards

2-Fluoro-3-(trifluoromethyl)phenol is classified as toxic. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation. It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOICLFHNNMXINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372159
Record name 2-Fluoro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethyl)phenol

CAS RN

207291-85-8
Record name 2-Fluoro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Clough, RP Dale, B Elsdon… - Pest management …, 2016 - Wiley Online Library
BACKGROUND Exploiting novel herbicidal modes of action is an important method to overcome the challenges faced by increasing resistance and regulatory pressure on existing …
Number of citations: 11 onlinelibrary.wiley.com
RJ Edsall Jr, HA Harris, ES Manas… - Bioorganic & medicinal …, 2003 - Elsevier
The synthesis and structure–activity relationships of a series of simple biphenyls is described. Optimization of the 4-hydroxy-biphenyl template led to compounds with ERβ selectivity on …
Number of citations: 86 www.sciencedirect.com

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